[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine
Overview
Description
[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine: is an organic compound that features a pyrrole ring attached to a phenyl group, which is further substituted with a methyl group and a methanamine group
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Pyrrole and its derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrole subunit have been reported to exhibit potent anticancer activities, suggesting that [2-methyl-6-(1h-pyrrol-1-yl)phenyl]methanamine may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Attachment to the Phenyl Group: The pyrrole ring is then attached to a phenyl group through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, thiols, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development in treating diseases where enzyme inhibition is beneficial.
Medicine:
Pharmaceuticals: Due to its structural similarity to biologically active molecules, this compound can be explored for its therapeutic potential in treating conditions such as cancer, inflammation, and neurological disorders.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds and its functional groups that allow for further modification.
Comparison with Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Indole: A bicyclic compound consisting of a benzene ring fused to a pyrrole ring, known for its biological activity.
Imidazole: A five-membered ring containing two nitrogen atoms, commonly found in biological systems.
Uniqueness:
Structural Features: [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine is unique due to the presence of both a pyrrole ring and a phenyl group with additional functional groups, providing a versatile scaffold for chemical modifications.
Biological Activity: The compound’s ability to interact with various molecular targets and its potential therapeutic applications distinguish it from simpler heterocyclic compounds.
Properties
IUPAC Name |
(2-methyl-6-pyrrol-1-ylphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-5-4-6-12(11(10)9-13)14-7-2-3-8-14/h2-8H,9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWKUNWXKUOZBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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